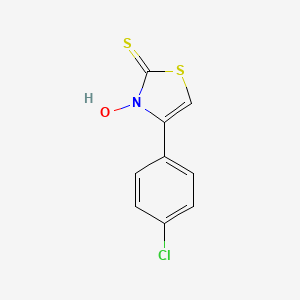
Agn-PC-0mtmw1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Agn-PC-0mtmw1 is a heterocyclic compound that contains a thiazole ring substituted with a hydroxy group and a chlorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Agn-PC-0mtmw1 typically involves the reaction of appropriate thioamide and α-haloketone precursors. One common method involves the cyclization of 4-chlorophenylthioamide with α-bromoacetophenone under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
Agn-PC-0mtmw1 undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The thione group can be reduced to a thiol group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3-oxo-4-(4-chlorophenyl)thiazole-2(3H)-thione.
Reduction: Formation of 3-hydroxy-4-(4-chlorophenyl)thiazole-2(3H)-thiol.
Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.
科学的研究の応用
Agn-PC-0mtmw1 has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of Agn-PC-0mtmw1 involves its interaction with specific molecular targets. For example, its anticancer activity is attributed to its ability to bind to the colchicine binding site of tubulin, thereby inhibiting tubulin polymerization and disrupting microtubule dynamics . This leads to cell cycle arrest and apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
4-Hydroxy-2-quinolones: These compounds also contain a hydroxy group and exhibit similar biological activities.
N,4-diaryl-1,3-thiazole-2-amines: These compounds have been studied for their antiproliferative activity and ability to inhibit tubulin polymerization.
Uniqueness
Agn-PC-0mtmw1 is unique due to its specific substitution pattern and the presence of both hydroxy and thione functional groups. This combination of functional groups contributes to its distinct chemical reactivity and biological activity.
特性
CAS番号 |
105922-93-8 |
|---|---|
分子式 |
C9H6ClNOS2 |
分子量 |
243.7 g/mol |
IUPAC名 |
4-(4-chlorophenyl)-3-hydroxy-1,3-thiazole-2-thione |
InChI |
InChI=1S/C9H6ClNOS2/c10-7-3-1-6(2-4-7)8-5-14-9(13)11(8)12/h1-5,12H |
InChIキー |
VIRCDYKDYNGPSJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CSC(=S)N2O)Cl |
正規SMILES |
C1=CC(=CC=C1C2=CSC(=S)N2O)Cl |
同義語 |
N-hydroxy-4-(4-chlorophenyl)thiazole-2(3H)-thione NHCl-PTT |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


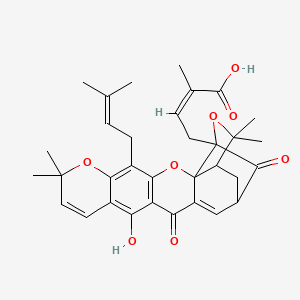
![6-amino-5[N-methylformylamino]-1-methyluracil](/img/structure/B1241088.png)
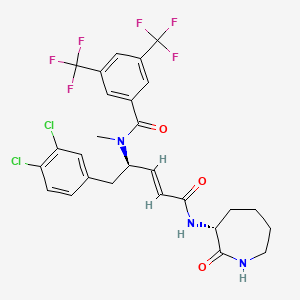

![(5S)-6-[(3S)-1-amino-14-methyl-1-oxopentadecan-3-yl]oxy-5-[[(3S)-3-hydroxy-15-methylhexadecanoyl]amino]-6-oxohexanoic acid](/img/structure/B1241093.png)
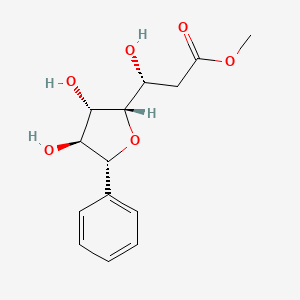

![[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B1241098.png)

![[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate](/img/structure/B1241100.png)

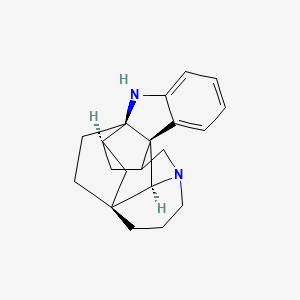
![N-[[4-[oxo-[4-(phenylmethyl)-1-piperazinyl]methyl]phenyl]methyl]benzenesulfonamide](/img/structure/B1241106.png)
![O3-[2-(trifluoromethyl)benzoyl]-4-chloro-1-methyl-1H-pyrazole-3-carbohydroximamide](/img/structure/B1241108.png)
